Domperidone Impurity D

Description

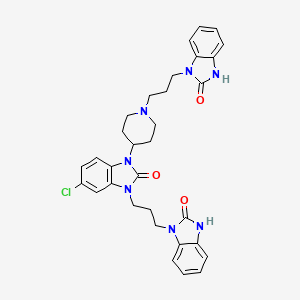

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDKWXEBGWBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Domperidone Impurity D: Structure, Characterization, and Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Domperidone Manufacturing

Domperidone is a widely used prokinetic and antiemetic agent that functions as a peripheral dopamine D2-receptor antagonist.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[1][2] This guide provides a comprehensive technical overview of a key process-related impurity, Domperidone Impurity D, offering insights into its chemical identity, formation, analytical characterization, and control strategies.

Section 1: Chemical Identity and Physicochemical Properties of Domperidone Impurity D

Domperidone Impurity D is a significant process-related impurity that requires careful monitoring during the manufacturing of domperidone. A thorough understanding of its chemical structure and properties is the foundation for developing effective analytical and control methods.

Chemical Structure and Nomenclature

Domperidone Impurity D is structurally similar to the parent drug, with the key difference being the presence of an additional 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl group.

IUPAC Name: 5-chloro-3-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)-1-(1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one[3][4]

Synonym: 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone[5]

Chemical Structure:

Sources

- 1. Domperidone impurity mixture EP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 2. DoMperidone EP IMpurity D | C32H34ClN7O3 | CID 71316188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Domperidone Impurity D

Section 1: Introduction and Regulatory Context

Domperidone is a widely used prokinetic and antiemetic agent that functions as a peripheral dopamine D2 receptor antagonist.[1] In the manufacturing and storage of any active pharmaceutical ingredient (API) like Domperidone, the formation of impurities is a critical concern. These impurities, which can arise from the synthesis process, degradation, or storage, may lack therapeutic benefit and could potentially be harmful.[2]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities based on defined thresholds, which are linked to the maximum daily dose of the drug.[4][5][6] For a drug substance, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g/day) must be structurally characterized.[3] This guide provides a comprehensive, multi-faceted spectroscopic approach to the definitive identification and characterization of a specific process-related impurity, Domperidone Impurity D.

The objective of this whitepaper is to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical protocols required to unambiguously elucidate the structure of Domperidone Impurity D using a synergistic combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Section 2: Structural Elucidation of Domperidone and Impurity D

A prerequisite to any analysis is a clear understanding of the molecular structures involved. Domperidone Impurity D, as defined by the European Pharmacopoeia (EP), is a complex molecule formed through a likely over-alkylation reaction during synthesis.

Figure 1: Chemical Structures

| Compound | Structure |

| Domperidone |  |

| Domperidone Impurity D |  |

The core structural difference is the N-alkylation of the chlorinated benzimidazolone moiety of a Domperidone molecule with a 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl group. This results in a larger, more complex molecule with distinct physicochemical properties.

Table 1: Physicochemical Properties

| Property | Domperidone | Domperidone Impurity D |

| IUPAC Name | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one[7][8] |

| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₃₂H₃₄ClN₇O₃[7][9] |

| Molecular Weight | 425.91 g/mol | 600.11 g/mol [7][9] |

Section 3: Integrated Analytical Workflow

The characterization of an unknown impurity is a systematic process. It begins with detection and isolation, typically via a chromatographic method like HPLC, followed by the application of orthogonal spectroscopic techniques to build a complete structural picture.[10][11] Mass spectrometry provides the molecular weight and formula, NMR spectroscopy reveals the atomic connectivity, and IR spectroscopy confirms the presence of key functional groups.

Caption: Integrated workflow for impurity identification.

Section 4: Mass Spectrometry (MS) Analysis

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of impurity identification.[11] Its unparalleled sensitivity and ability to provide a highly accurate mass measurement allow for the rapid determination of the elemental composition (molecular formula) of an unknown, which is the first and most critical piece of the structural puzzle.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve the isolated impurity fraction or an impurity-spiked sample in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to a concentration of approximately 1-10 µg/mL.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[12]

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Instrument: Q-TOF or Orbitrap mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode. This is chosen because the multiple nitrogen atoms in the structure are readily protonated.

-

Acquisition Mode: Full scan from m/z 100-1000.

-

MS/MS: For fragmentation analysis, use collision-induced dissociation (CID) with a normalized collision energy ramp (e.g., 15-40 eV).

-

Data Interpretation and Expected Results

-

Parent Ion: The expected accurate mass for the protonated molecule [M+H]⁺ of Impurity D (C₃₂H₃₄ClN₇O₃) is m/z 600.2439 . HRMS analysis should yield a measured mass within 5 ppm of this theoretical value.

-

Isotopic Pattern: The presence of one chlorine atom will produce a characteristic A+2 isotopic peak ([M+2+H]⁺) at m/z 602.2410 with an intensity approximately one-third (~32%) of the monoisotopic peak. This is a crucial confirmatory data point.

-

Fragmentation (MS/MS): Tandem MS provides the "fingerprint" of the molecule. While the fragmentation of Domperidone is known to yield a key ion at m/z 175.1 by cleavage at the piperidine ring[12][13], Impurity D will show a more complex pattern confirming its structure.

Caption: Proposed MS/MS fragmentation pathway for Impurity D.

Table 2: Expected High-Resolution Mass Spectrometry Data for Impurity D

| Ion Description | Proposed Structure / Origin | Calculated m/z |

| [M+H]⁺ | Protonated Parent Molecule | 600.2439 |

| [M+2+H]⁺ | Chlorine Isotope Peak | 602.2410 |

| Fragment A | Loss of a propyl-benzimidazolone group | 425.1803 |

| Fragment B | Propyl-benzimidazolone cation | 176.0817 |

| Fragment C | 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one cation (Domperidone Impurity A) | 251.7100 |

Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS provides the formula, NMR provides the constitution—the definitive map of how atoms are connected.[2] For a complex molecule like Impurity D, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are indispensable for unambiguous structure confirmation. The comparison between the spectra of Domperidone and Impurity D is particularly revealing.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.

-

Scientist's Note: DMSO-d₆ is an excellent choice as it effectively dissolves a wide range of polar organic molecules and its residual solvent peak does not typically interfere with key signals. It also allows for the clear observation of exchangeable N-H protons.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay.

-

-

2D NMR: Acquire COSY (proton-proton correlation) and HSQC (one-bond proton-carbon correlation) spectra to confirm assignments.

Spectral Interpretation and Expected Results

The key to interpreting the NMR data is identifying the signals that are different from the parent Domperidone.

-

Disappearance of Signal: The ¹H NMR spectrum of Impurity D will lack the N-H proton signal associated with the chlorinated benzimidazolone ring (typically >10 ppm in Domperidone). This is the most direct evidence of N-alkylation at that position.

-

Appearance of New Signals: The spectrum will be significantly more crowded due to the addition of a second propyl-benzimidazolone moiety. Expect to see:

-

A new set of four aromatic protons for the additional benzimidazolone ring.

-

Two new aliphatic propyl chains (-CH₂-CH₂-CH₂-), resulting in complex overlapping multiplets in the 1.5-4.0 ppm range.

-

A new N-H proton signal from the additional benzimidazolone ring.

-

-

¹³C NMR: The carbon spectrum will show an increased number of signals corresponding to the additional 10 carbons of the new moiety. The most notable will be an additional carbonyl (C=O) signal around 154 ppm and new aromatic carbon signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Assignments for Impurity D (in DMSO-d₆)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Differences from Domperidone |

| Aromatic Protons | 6.9 - 7.8 (11H, complex) | 108 - 145 | More complex pattern; 11 aromatic protons instead of 7. |

| Benzimidazolone N-H | ~10.8 (2H, broad s) | - | Two N-H signals instead of two, with one from the chlorinated ring missing. |

| Carbonyl (C=O) | - | ~154 (3C) | Three distinct C=O signals instead of two. |

| Propyl Chains (-CH₂-) | 1.8 - 4.2 (12H, complex) | 25-55 | Signals are more complex and integrate to more protons. |

| Piperidine Ring (-CH-, -CH₂-) | 1.5 - 3.5 (9H, complex) | 28-55 | Chemical shifts will be altered due to changes in the electronic environment. |

Section 6: Fourier-Transform Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of specific functional groups.[14] While not a primary tool for elucidating complex structures, it serves as an excellent orthogonal check on the data obtained from MS and NMR. For Impurity D, the focus is on the carbonyl (C=O) and amine (N-H) stretching regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry impurity sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Interpretation and Expected Results

The IR spectrum of Domperidone shows characteristic peaks for the C=O stretch (~1717 cm⁻¹) and N-H stretch.[15] The spectrum of Impurity D will reflect its more complex structure.

-

N-H Stretching Region (3100-3400 cm⁻¹): Domperidone has two N-H groups. Impurity D also has two N-H groups, but in different chemical environments. This may result in a slightly different shape or position of the N-H stretching band compared to the parent drug.

-

C=O Stretching Region (1680-1750 cm⁻¹): This is the most informative region. Domperidone has two C=O groups. Impurity D has three C=O groups in slightly different environments. This is expected to result in a broad, possibly multi-peaked absorption band in this region, which would be visibly different from the sharper C=O peak of Domperidone.[16]

Table 4: Expected Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Domperidone | Domperidone Impurity D | Rationale for Difference |

| N-H Stretch | ~3100-3300 | ~3100-3300 | Similar number of N-H bonds, but in different environments. |

| Aromatic C-H Stretch | >3000 | >3000 | Present in both. |

| Aliphatic C-H Stretch | 2800-3000 | 2800-3000 | More intense in Impurity D due to additional propyl chains. |

| C=O Stretch | ~1700-1720 | ~1690-1730 (Broad) | Three C=O groups in Impurity D vs. two in Domperidone leads to a more complex, broader absorption. |

| Aromatic C=C Bending | 1450-1600 | 1450-1600 | Present in both. |

| C-Cl Stretch | ~740 | ~740 | Present in both. |

Section 7: Conclusion

The unambiguous structural characterization of pharmaceutical impurities is a non-negotiable requirement for ensuring drug safety and quality. Domperidone Impurity D presents a significant analytical challenge due to its complexity relative to the parent API. However, a systematic and orthogonal application of modern spectroscopic techniques provides a clear path to its identification.

High-resolution mass spectrometry definitively establishes the molecular formula (C₃₂H₃₄ClN₇O₃), while its fragmentation pattern provides the initial structural motifs. NMR spectroscopy offers the conclusive evidence, mapping the atomic connectivity and highlighting the key structural deviation from Domperidone—the N-alkylation of the chlorinated benzimidazolone. Finally, IR spectroscopy serves as a rapid and reliable confirmation of the functional groups predicted by the other techniques. By integrating the data from these three powerful analytical tools, researchers can confidently elucidate the structure of Domperidone Impurity D, satisfying regulatory requirements and contributing to the development of safer medicines.

Section 8: References

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

-

Al-khedairy, E. B., et al. (2020). In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films. Drug Delivery. [Link]

-

Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Domperidone. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). IR spectra of domperidone. [Link]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]

-

National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Pharmaffiliates. (n.d.). Domperidone-impurities. [Link]

-

Asian Journal of Pharmaceutical Research. (2021). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

-

SlideShare. (n.d.). ICH guidelines on impurities in new drug products. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of pure drug domperidone. [Link]

-

SynZeal. (n.d.). Domperidone EP Impurity D. [Link]

-

PubMed. (2012). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. [Link]

-

PubMed. (2002). Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of domperidone in human plasma. [Link]

-

PubMed. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Quantitative determination of domperidone and omeprazole in combined dosage form by FT-IR spectroscopy. [Link]

-

Pharmace Research Laboratory. (n.d.). Domperidone EP Impurity D. [Link]

-

IOSR Journal of Pharmacy. (n.d.). Formulation and Evaluation of Orodispersible Tablets Of Domperidone. [Link]

-

Veeprho. (n.d.). Domperidone EP Impurity D. [Link]

-

ResearchGate. (n.d.). Determination of Domperidone in Human Plasma using Liquid Chromatography Coupled to Tandem Mass Spectrometry and its Pharmacokinetic Study. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one maleate. PubChem Compound Database. [Link]

-

PASL. (n.d.). 1-(3-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl). [Link]

-

Cleanchem. (n.d.). Domperidone. [Link]

-

precisionFDA. (n.d.). 5-CHLORO-3-(3-(2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)PROPYL). [Link]

-

PubMed. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). Spectrophotometric Determination of Domperidone in its Pharmaceutical Formulation Through Charge Transfer Complexation Reactions. [Link]

Sources

- 1. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. veeprho.com [veeprho.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianjpr.com [asianjpr.com]

- 15. jocpr.com [jocpr.com]

- 16. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Domperidone, a widely used peripheral dopamine D2 receptor antagonist, is synthesized through a multi-step process that can inadvertently generate various process-related impurities.[1][2][3] This technical guide provides a comprehensive examination of the synthetic pathways of Domperidone, elucidates the formation mechanisms of its principal process-related impurities, and details robust analytical strategies for their detection and control. By integrating insights from synthetic chemistry, regulatory guidelines, and advanced analytical science, this document serves as an essential resource for professionals dedicated to ensuring the quality and safety of Domperidone.

The Imperative for Impurity Profiling: A Regulatory and Scientific Overview

In pharmaceutical manufacturing, an impurity is any component of the drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The presence of these unwanted chemicals, even in trace amounts, can significantly affect the drug's safety, efficacy, and stability.[4] Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines to manage and control these impurities.

The ICH Q3A(R2) and Q3B(R2) guidelines are the cornerstones of impurity management, providing a framework for the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[5][6][7][8] These guidelines establish thresholds based on the maximum daily dose of the drug:

-

Reporting Threshold: The level at which an impurity must be reported in regulatory filings.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[5][8]

Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental component of ensuring patient safety. A thorough understanding of the synthetic process is the first line of defense, allowing scientists to predict, identify, and ultimately control the formation of impurities at their source.

Deconstructing the Synthesis of Domperidone: A Map of Impurity Origins

Domperidone is a complex benzimidazolone derivative, and its synthesis is typically achieved by the convergent coupling of two key intermediates.[9][10] Understanding this core strategy is essential to pinpointing the origin of process-related impurities. The general synthesis can be divided into three main stages: the synthesis of Intermediate 1, the synthesis of Intermediate 2, and their final coupling.[9]

The Synthetic Pathway

The most common route involves the N-alkylation of a substituted piperidine derivative (Intermediate 2) with a propyl-linked benzimidazolone moiety (Intermediate 1).[9]

-

Intermediate 1: 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

-

Intermediate 2: 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

The final step is the coupling of these two molecules under alkaline conditions to yield Domperidone.[9][11]

Caption: Generalized synthetic pathway for Domperidone.

Unmasking the Impurities: Formation Mechanisms and Structures

Process-related impurities in Domperidone can originate from starting materials, intermediates, side reactions, or subsequent transformation of the final product. A systematic analysis of the synthetic route allows for the prediction and identification of these entities.

Impurities from Intermediate 1 Synthesis

The synthesis of Intermediate 1, typically via the alkylation of 1,3-benzimidazol-2-one with a 1,3-dihalopropane, is a critical step where impurities can be introduced.

-

Di-substituted By-product: A common side reaction is the dialkylation of the benzimidazolone nitrogen atoms, leading to a bis-benzimidazolone impurity. One synthetic route described in the literature is specifically designed to avoid the production of these di-substituted by-products, highlighting this as a known process challenge.[9][10]

-

Unreacted Starting Materials: Incomplete reaction can lead to the carryover of 1,3-benzimidazol-2-one into the final product.

Impurities from Intermediate 2 Synthesis

The multi-step synthesis of Intermediate 2 provides several opportunities for impurity formation, including incomplete reactions or side products from the reduction and cyclization steps.

Impurities from the Final Coupling Step

The final N-alkylation is the source of several key impurities.

-

Unreacted Intermediates: Both Intermediate 1 and Intermediate 2 can remain if the reaction does not go to completion. Their control is a primary focus of in-process checks.

-

N-Oxide Impurities: The piperidine nitrogen in Domperidone is susceptible to oxidation, which can occur during the synthesis or on storage, leading to the formation of Domperidone N-Oxide.[12] This is often considered both a process-related impurity and a degradation product.[13]

-

Products of Degradation: The alkaline conditions of the coupling reaction can potentially lead to the degradation of starting materials or the final product, introducing new impurities.

Caption: Origin points for key process-related impurities.

Summary of Known Impurities

The European Pharmacopoeia and scientific literature describe several specific impurities. While the exact structures for all lettered impurities are proprietary, their origins can be inferred from the process.

| Impurity Name | Probable Origin | Notes |

| Impurity A | Unreacted Intermediate | Likely related to the benzimidazolone core.[14] |

| Impurity B | Unreacted Intermediate | Potentially related to the piperidine moiety.[14] |

| Impurity C (DP-OX) | Oxidation Product | N-Oxide of a benzimidazolone moiety, reported as both a process impurity and a degradation product.[13][14] |

| Impurity D/E | Side-reaction Product | May arise from alternative reaction pathways during coupling.[14] |

| Impurity F | Side-reaction Product | Structure related to the core molecule, likely from an incomplete final step.[14] |

| Droperidol | Structurally Related | Although not a process impurity, it is structurally similar and often monitored.[15][16] |

Analytical Control Strategy: Detection and Quantification

A robust, validated, and stability-indicating analytical method is required to separate and quantify Domperidone from its process-related and degradation impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold standards for this purpose.[17] A UPLC method offers significant advantages in terms of speed, resolution, and solvent consumption.[14][16][18]

Field-Proven UPLC Methodology

The following protocol is a synthesis of validated methods reported in the scientific literature for the determination of Domperidone and its process-related impurities.[14][16] The choice of a sub-2 µm particle column is deliberate; it provides superior efficiency and allows for faster analysis times without compromising the resolution of closely eluting impurity peaks.

| Parameter | Specification | Rationale |

| Column | C18, sub 2 µm (e.g., 30 x 4.6 mm, 1.8 µm) | High efficiency for complex separations.[14] |

| Mobile Phase A | 0.06 M Ammonium Acetate Buffer | Provides good peak shape and is MS-compatible.[14] |

| Mobile Phase B | Methanol | Common organic modifier for reversed-phase.[14] |

| Flow Rate | 1.0 mL/min | Optimized for column dimensions and particle size.[14] |

| Gradient Elution | Time-based gradient of A and B | Necessary to resolve impurities with different polarities in a short time. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[14] |

| Detection | Diode-Array Detector (DAD) at 280 nm | Wavelength at which Domperidone and impurities have good absorbance.[14] |

| Injection Volume | 3 µL | Small volume suitable for UPLC to prevent peak distortion.[14] |

Experimental Protocol: Step-by-Step

Objective: To resolve and quantify Domperidone and its six known process-related impurities.

-

Preparation of Mobile Phase A: Accurately weigh and dissolve the required amount of ammonium acetate in HPLC-grade water to achieve a 0.06 M concentration. Filter through a 0.22 µm filter.

-

Standard Preparation:

-

Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing ~2.5 mg of Domperidone reference standard and each available impurity standard into a 25-mL amber volumetric flask.[14]

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Perform serial dilutions to create calibration standards across the desired concentration range (e.g., from the limit of quantification up to the specification limit for impurities).

-

-

Sample Preparation:

-

Accurately weigh a quantity of the Domperidone API and dissolve it in the diluent to achieve a known final concentration (e.g., 100 µg/mL).

-

-

Chromatographic Run:

-

Equilibrate the UPLC system with the initial mobile phase conditions.

-

Inject the prepared standard and sample solutions.

-

Run the gradient program and collect the data for the specified run time (e.g., 7.5 minutes).[18]

-

-

Data Analysis:

-

Identify the peaks based on their retention times relative to the reference standards.[14]

-

Integrate the peak areas and calculate the concentration of each impurity using the calibration curve derived from the standard solutions.

-

Ensure that the method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

-

Caption: Analytical workflow for impurity profiling.

Forced Degradation Studies: Probing Molecular Stability

Forced degradation, or stress testing, is undertaken to identify likely degradation products that may form during storage and to establish the stability-indicating nature of the analytical method.[19][20] Studies have shown that Domperidone is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress.[13][19][21]

-

Acid Hydrolysis: Leads to the formation of unique degradation products, including isomers with an additional chloro group.[13]

-

Base Hydrolysis: Significant degradation is observed.[20][21]

-

Oxidative Degradation: Peroxide-mediated oxidation yields a product (DP-OX) that has been identified as process-related Impurity C.[13] This overlap underscores the importance of controlling oxidative conditions during both synthesis and storage.

The ability of the analytical method to separate these newly formed degradants from the main peak and from known process impurities is what qualifies it as "stability-indicating," a critical requirement for regulatory submissions.

Conclusion and Outlook

The control of process-related impurities in Domperidone is a multifaceted challenge that requires a deep, integrated understanding of synthetic organic chemistry, regulatory expectations, and analytical science. By carefully dissecting the manufacturing process, potential impurities can be predicted and their formation mechanisms understood. This knowledge enables the rational design of control strategies, including the optimization of reaction conditions to minimize side reactions and the implementation of effective purification steps.

The development and validation of a high-resolution, stability-indicating UPLC method is non-negotiable for ensuring the quality of the final API. Such a method provides the necessary tool to monitor and control impurities, guaranteeing that each batch of Domperidone meets the stringent safety and quality standards demanded by regulatory authorities and, ultimately, patients. Future work in this area will likely focus on even more sensitive analytical techniques and the application of Quality by Design (QbD) principles to build quality into the manufacturing process from the very beginning.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

-

Guo, Q., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]

-

Loughran, L., et al. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved from [Link]

-

Loughran, L., et al. (2014). Ultra-Performance Liquid Chromatography Determination of Domperidone and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved from [Link]

-

Kumar, A., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science. Retrieved from [Link]

-

ResearchGate. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Retrieved from [Link]

-

Guo, Q., et al. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Domperidone. Retrieved from [Link]

-

National Institutes of Health. (2018). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Linearity plot of Domperidone Imp-F. Retrieved from [Link]

- Google Patents. (2006). CN1810805A - Synthesis of domperidone maleate.

-

PubMed. (2007). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]

-

Shodhganga. (n.d.). Process Description of Domperidone Reaction Schemes Stage I. Retrieved from [Link]

-

Prime Scholars. (n.d.). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Retrieved from [Link]

-

PubChem. (n.d.). Domperidone Maleate. Retrieved from [Link]

-

PubChem. (n.d.). Domperidone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Domperidone-impurities. Retrieved from [Link]

-

PubMed. (2014). The ultra-performance liquid chromatography determination of domperidone and its process-related impurities. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Domperidone - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. jchr.org [jchr.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. environmentclearance.nic.in [environmentclearance.nic.in]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. knorspharma.com [knorspharma.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. primescholars.com [primescholars.com]

- 21. Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Domperidone Impurity D: Chemical Properties and Stability Profile

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. Regulatory bodies worldwide mandate rigorous characterization and control of impurities to ensure the safety and efficacy of drug products. Domperidone, a widely used prokinetic and antiemetic agent, is no exception. This technical guide provides a comprehensive examination of Domperidone Impurity D, a significant process-related impurity. Our focus will be on its chemical properties, stability profile, and the analytical methodologies crucial for its monitoring and control, offering valuable insights for researchers, scientists, and drug development professionals.

Domperidone Impurity D, as listed in the European Pharmacopoeia (EP), serves as a critical reference standard in the quality control of Domperidone.[1] Its presence in the final drug product must be strictly monitored to adhere to regulatory limits. Understanding the chemical behavior and stability of this impurity is paramount for developing robust manufacturing processes and stable formulations.

Chemical Identity and Physicochemical Properties of Domperidone Impurity D

Domperidone Impurity D is chemically identified as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one.[2][3] It is also referred to as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone.[2][3][4]

A thorough understanding of its physicochemical properties is the foundation for developing analytical methods and predicting its behavior in various environments.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1- yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol- 1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol- 2-one | [3][5] |

| CAS Number | 1614255-34-3 | [2][4][5] |

| Molecular Formula | C₃₂H₃₄ClN₇O₃ | [4][5][6] |

| Molecular Weight | 600.11 g/mol | [4][5][7] |

| Appearance | White to Off-White Solid | [6] |

| Storage | 2°C - 8°C in a well-closed container | [7] |

Genesis of an Impurity: Postulated Synthetic Pathway

Domperidone Impurity D is a process-related impurity, meaning it is typically formed during the synthesis of the Domperidone API. Its structure suggests it arises from an N-alkylation reaction where a molecule of Domperidone reacts with a reactive intermediate from the synthesis process. A plausible synthetic route leading to the formation of Impurity D involves the reaction of Domperidone with 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, a potential alkylating agent present in the reaction mixture.

Caption: Postulated synthetic pathway for Domperidone Impurity D.

Forced Degradation and Stability Profile: A Predictive Analysis

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8] While specific forced degradation data for Domperidone Impurity D is not extensively published, we can infer its stability profile based on studies conducted on the parent drug, Domperidone.

Domperidone has been shown to degrade under acidic, basic, and oxidative stress conditions.[9][10] It is relatively stable under thermal and photolytic stress.[10][11] Given the structural similarity, it is reasonable to hypothesize that Domperidone Impurity D will exhibit a comparable degradation profile.

Hypothesized Degradation Pathways:

-

Acidic and Basic Hydrolysis: The benzimidazolone rings in Impurity D are susceptible to hydrolysis under strong acidic and basic conditions, potentially leading to ring-opening products.

-

Oxidative Degradation: The tertiary amine groups within the piperidine ring and the alkyl chains are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

The following workflow outlines a comprehensive approach to performing forced degradation studies on Domperidone Impurity D.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Domperidone Impurity D are crucial for ensuring the quality of Domperidone drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this purpose.[1]

A Step-by-Step Protocol for HPLC Method Development:

-

Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point for the separation of Domperidone and its impurities.

-

Mobile Phase Preparation: A gradient elution is typically required to achieve adequate separation of all impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Wavelength Selection: The UV detection wavelength should be selected based on the UV spectra of Domperidone and Impurity D to ensure adequate sensitivity for both compounds. A wavelength of around 287 nm is often used for Domperidone.[9]

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

For enhanced separation efficiency and faster analysis times, UPLC can be a valuable alternative.[1] Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the unambiguous identification and characterization of impurities and degradation products.[1]

Regulatory Context and Risk Assessment

The presence of impurities in a drug substance can impact its safety and efficacy. Therefore, regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for the control of impurities. Domperidone Impurity D is listed in the European Pharmacopoeia, and its limits are defined therein.

A thorough risk assessment should be conducted to evaluate the potential impact of Domperidone Impurity D on the safety of the drug product. This involves considering its concentration, structure-activity relationship, and any available toxicological data. The use of a well-characterized reference standard of Impurity D is indispensable for these assessments.[3][12]

Conclusion and Future Perspectives

A comprehensive understanding of the chemical properties and stability profile of Domperidone Impurity D is fundamental for the development of high-quality Domperidone drug products. This guide has provided an in-depth overview of its chemical identity, potential synthetic pathways, and strategies for its analysis and control. While direct stability data for Impurity D is limited, a science-based approach allows for the prediction of its behavior under various stress conditions.

Future research should focus on performing detailed forced degradation studies specifically on Domperidone Impurity D to confirm its degradation pathways and identify its degradation products. This will further enhance the development of robust, stability-indicating analytical methods and contribute to the overall safety and quality of Domperidone-containing medicines.

References

-

Domperidone EP Impurity D | 1614255-34-3 | SynZeal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Domperidone EP Impurity D | CAS 1614255-34-3 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

-

Domperidone-impurities - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Domperidone EP Impurity D - Pharmace Research Laboratory. (n.d.). Retrieved January 16, 2026, from [Link]

-

In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer | Prime Scholars. (n.d.). Retrieved January 16, 2026, from [Link]

-

STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. (2017). World Journal of Pharmaceutical and Medical Research, 3(8), 195-199. Retrieved from [Link]

-

Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. (2019). Journal of Chromatographic Science, 57(9), 834-842. Retrieved from [Link]

-

Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid. (2019). Journal of Chromatographic Science. Retrieved from [Link]

-

Forced degradation studies - MedCrave online. (2016). MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. Domperidone EP Impurity D | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. primescholars.com [primescholars.com]

- 10. Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to the Identification of By-products in Domperidone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Domperidone Synthesis

Domperidone, a widely utilized prokinetic and antiemetic agent, exerts its therapeutic effects as a specific antagonist of dopamine D2 receptors.[1][2] Its synthesis, a multi-step process, is susceptible to the formation of various by-products, including process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding and robust analytical control of these by-products are paramount for ensuring the quality and regulatory compliance of Domperidone.

This in-depth technical guide provides a comprehensive overview of the common synthetic routes for Domperidone, the mechanistic basis for the formation of key by-products, and detailed analytical methodologies for their identification and characterization. As a senior application scientist, the following sections are designed to offer not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to develop and validate their own robust impurity control strategies.

I. Synthetic Pathways to Domperidone: A Map of Potential By-product Formation

The most prevalent synthetic strategy for Domperidone involves the coupling of two key benzimidazolone intermediates: Intermediate 1 (1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one) and Intermediate 2 (5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one).[3][4] The formation of by-products can occur during the synthesis of these intermediates as well as in the final coupling step.

I.A. Synthesis of Intermediate 1 and Associated By-products

Two primary routes are employed for the synthesis of Intermediate 1.[3][4]

-

Route A: Cyclization followed by Alkylation: This route involves the initial formation of 1,3-dihydro-2H-benzimidazol-2-one from the cyclization of o-phenylenediamine, followed by alkylation with a 1,3-dihalopropane. A significant drawback of this route is the potential for di-substitution, leading to the formation of by-products.[3]

-

Route B: Alkylation followed by Reduction and Cyclization: This alternative route begins with the alkylation of an o-halo or o-amino substituted nitrobenzene with a 1,3-disubstituted propane, followed by reduction of the nitro group and subsequent cyclization. This pathway offers higher selectivity and avoids the formation of di-substituted by-products.[3][4]

Diagram: Synthetic Routes to Intermediate 1

Caption: Synthetic pathways for Intermediate 1, highlighting the potential for by-product formation in Route A.

I.B. Synthesis of Intermediate 2 and Potential Impurities

The synthesis of Intermediate 2 typically involves the coupling of a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization, mirroring Route B for Intermediate 1.[3][4] While generally a cleaner route, side reactions can still occur, particularly if reaction conditions are not carefully controlled.

I.C. Final Coupling and the Genesis of Key By-products

The final step in Domperidone synthesis is the nucleophilic substitution reaction between Intermediate 1 and Intermediate 2.[4] This crucial step is also a primary source of several process-related impurities.

Diagram: Final Coupling Step in Domperidone Synthesis

Caption: The final coupling of Intermediates 1 and 2 to form Domperidone, a critical step for by-product formation.

II. A Deep Dive into Domperidone By-products: Structures and Mechanisms of Formation

A number of process-related impurities and degradation products of Domperidone have been identified and are designated as impurities A, B, C, D, E, and F in the European Pharmacopoeia (EP).[5] Understanding their structures and the mechanisms by which they form is crucial for developing effective control strategies.

| Impurity Name | Chemical Name |

| Domperidone EP Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one[6][7][8] |

| Domperidone EP Impurity B | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carbaldehyde[9][10][11] |

| Domperidone EP Impurity C (N-Oxide) | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one[2][12][13][14][15] |

| Domperidone EP Impurity D | 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one[16][17][18][19] |

| Domperidone EP Impurity E | 1-[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one[20][21][22] |

| Domperidone EP Impurity F | 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one[1][23][24][25][26][27] |

II.A. Formation Mechanisms of Key By-products

-

Impurity A (Unreacted Intermediate 2): This impurity is simply the unreacted starting material, Intermediate 2. Its presence in the final API is a direct result of an incomplete final coupling reaction.

-

Impurity B (Formylation of Intermediate 2): Impurity B is formed by the formylation of the piperidine nitrogen of Intermediate 2. This can occur if a formylating agent, such as dimethylformamide (DMF), is used as a solvent and is not completely removed or if it degrades to formic acid under the reaction conditions.

-

Impurity C (N-Oxidation): The formation of Domperidone N-Oxide is a common degradation pathway, particularly under oxidative stress.[28] It can also be formed as a process-related impurity if oxidizing agents are present during the synthesis or work-up.

-

Impurities D, E, and F (Di- and Tri-substituted Products): These impurities are more complex and arise from over-alkylation reactions.

-

Impurity D: Results from the N-alkylation of the benzimidazolone nitrogen of Domperidone with another molecule of Intermediate 1.

-

Impurity E: Is formed when the benzimidazolone nitrogen of Intermediate 1 is alkylated by another molecule of Domperidone.

-

Impurity F: Represents a di-alkylation of the benzimidazolone ring of Intermediate 1 with two molecules of Domperidone.

-

The formation of these over-alkylation products is favored by an excess of the alkylating agent (Intermediate 1 or Domperidone) and/or prolonged reaction times and elevated temperatures.

III. Analytical Strategies for By-product Identification and Quantification

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of Domperidone by-products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and Mass Spectrometry (MS) detectors are the cornerstones of this approach, while Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in definitive structural elucidation.

III.A. UPLC-UV-MS/MS for Separation and Identification

A robust UPLC method coupled with both UV and tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for the detection and quantification of Domperidone and its impurities.

Diagram: UPLC-UV-MS/MS Analytical Workflow

Caption: A typical analytical workflow for the identification of Domperidone by-products.

Detailed UPLC-UV-MS/MS Protocol:

This protocol is a representative method and may require optimization based on the specific instrumentation and impurity profile.

1. Chromatographic Conditions:

-

Column: A sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for high-resolution separations.

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.5% formic acid.[29]

-

Mobile Phase B: Methanol.[29]

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.

-

Flow Rate: 0.45 mL/min.

-

Injection Volume: 1-5 µL.

-

UV Detection: 285 nm.[3]

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[28][29]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities.

-

Precursor and Product Ions: The specific m/z transitions for Domperidone and its impurities need to be determined by infusing pure standards. For Domperidone, a common transition is m/z 426.3 → 175.2.[28]

-

Collision Energy and Other MS Parameters: These should be optimized for each compound to achieve maximum sensitivity.

3. Sample Preparation:

-

Dissolve an accurately weighed amount of the Domperidone API in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.[3]

Table of Expected Retention Times and MRM Transitions (Hypothetical):

| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| Impurity A | ~2.5 | 252.1 | [To be determined] |

| Impurity B | ~3.0 | 280.1 | [To be determined] |

| Domperidone | ~4.0 | 426.3 | 175.2 |

| Impurity C | ~4.2 | 442.3 | [To be determined] |

| Impurity D | ~4.5 | 600.1 | [To be determined] |

| Impurity E | ~4.8 | 600.1 | [To be determined] |

| Impurity F | ~5.2 | 717.7 | [To be determined] |

Note: Retention times are highly dependent on the specific chromatographic conditions and should be confirmed with reference standards.

III.B. NMR Spectroscopy for Unambiguous Structural Elucidation

For novel or unknown impurities, and for the definitive confirmation of the structures of known by-products, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment.[20]

Key NMR Insights for Domperidone and its By-products:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts of the aromatic and aliphatic protons can be used to distinguish between the different benzimidazolone and piperidine moieties.

-

¹³C NMR: Indicates the number of different types of carbon atoms in the molecule.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

Example Application: Distinguishing Impurities D and E

Impurities D and E are isomers with the same molecular weight. While they may be difficult to separate chromatographically, their distinct substitution patterns on the benzimidazolone rings will result in different ¹H and ¹³C NMR chemical shifts and unique HMBC correlations, allowing for their unambiguous identification.

IV. Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is strictly regulated by international guidelines such as those from the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

The European Pharmacopoeia specifies limits for the known impurities in Domperidone. For impurities A, B, C, D, E, and F, the individual limit is typically not more than 0.25%.[5] The total of these and any other unspecified impurities is also controlled.[5] It is essential for drug manufacturers to adhere to these limits to ensure patient safety and receive regulatory approval.

V. Conclusion and Future Perspectives

The identification and control of by-products in Domperidone synthesis is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the synthetic pathways and the mechanisms of impurity formation, coupled with the application of advanced analytical techniques such as UPLC-UV-MS/MS and NMR, is essential for ensuring the quality, safety, and efficacy of the final drug product.

As synthetic methodologies evolve and analytical instrumentation becomes more sensitive, it is likely that new, previously undetected impurities may be identified. Therefore, a continuous process of method development, validation, and impurity profiling is necessary to maintain the highest standards of quality for Domperidone. This guide serves as a foundational resource for scientists and researchers in this ongoing endeavor.

References

-

Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Advances, 12(35), 22869–22880. [Link]

-

Naveed, S., Qamar, F., & Zainab, S. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars Library, 3(4), 133-137. [Link]

-

European Pharmacopoeia 6.0. (2007). Domperidone. uspbpep.com. [Link]

-

Yu, L., Shao, R., Guo, Q., Hong, H., & Zhu, N. (2022). The methodology for preparing domperidone: strategies, routes and reaction processes. RSC Publishing. [Link]

-

Wang, J., Wang, H., Liu, Y., & Li, H. (2013). Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application. Biomedical Chromatography, 27(5), 649-655. [Link]

-

Pharmace Research Laboratory. Domperidone EP Impurity D. [Link]

-

Reddy, G. S., Kumar, A., & Rao, J. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science, 57(9), 806-814. [Link]

-

Briti Scientific. Domperidone EP Impurity C. [Link]

-

GLP Pharma Standards. Domperidone EP Impurity D | CAS No- 1614255-34-3. [Link]

- Google Patents. (2006).

-

Alentris Research Pvt. Ltd. Domperidone EP Impurity C. [Link]

-

Reddy, G. S., Kumar, A., & Rao, J. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Oxford Academic. [Link]

-

Pharmace Research Laboratory. Domperidone EP Impurity B. [Link]

-

SynZeal. Domperidone EP Impurity D | 1614255-34-3. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 53786-28-0 Domperidone EP Impurity A. [Link]

-

SynThink Research Chemicals. Domperidone EP Impurities and Related Compounds. [Link]

-

Veeprho. Domperidone EP Impurity E | CAS 1346602-50-3. [Link]

-

Analytica Chemie. Domperidone Imp. C (EP). [Link]

-

Analytica Chemie. Domperidone Imp. D (EP). [Link]

-

Pharmaffiliates. Domperidone - Impurity F. [Link]

-

Qiu, X. J., Wang, G., & Zuo, Z. (2014). Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study. Drug research, 64(6), 330-334. [Link]

-

GLP Pharma Standards. Domperidone EP Impurity A | CAS No- 53786-28-0. [Link]

-

SynZeal. Domperidone EP Impurity A | 53786-28-0. [Link]

-

PubChem. Domperidone. [Link]

-

Pharmaffiliates. Domperidone-impurities. [Link]

-

SynZeal. Domperidone Impurities. [Link]

-

Cleanchem. Domperidone EP Impurity A | CAS No: 53786-28-0. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 1346602-50-3 Domperidone EP Impurity E. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 1346598-11-5 Domperidone EP Impurity B. [Link]

-

EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]

-

GLP Pharma Standards. Domperidone EP Impurity C | CAS No- 118435-03-3. [Link]

Sources

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. synergyscitech.com [synergyscitech.com]

- 3. scribd.com [scribd.com]

- 4. academic.oup.com [academic.oup.com]

- 5. uspbpep.com [uspbpep.com]

- 6. CAS 53786-28-0 Domperidone EP Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. Domperidone EP Impurity A | 53786-28-0 | SynZeal [synzeal.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. pharmaceresearch.com [pharmaceresearch.com]

- 10. Domperidone EP Impurity B - SRIRAMCHEM [sriramchem.com]

- 11. CAS 1346598-11-5 Domperidone EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 12. britiscientific.com [britiscientific.com]

- 13. alentris.org [alentris.org]

- 14. Domperidone Imp. C (EP) - Analytica Chemie [analyticachemie.in]

- 15. glppharmastandards.com [glppharmastandards.com]

- 16. pharmaceresearch.com [pharmaceresearch.com]

- 17. glppharmastandards.com [glppharmastandards.com]

- 18. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]

- 19. Domperidone Imp. D (EP) - Analytica Chemie [analyticachemie.in]

- 20. biosynth.com [biosynth.com]

- 21. veeprho.com [veeprho.com]

- 22. CAS 1346602-50-3 Domperidone EP Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 23. Domperidone EP Impurity F | 1391053-55-6 [chemicea.com]

- 24. DoMperidone EP IMpurity F | 1391053-55-6 [chemicalbook.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. pharmaffiliates.com [pharmaffiliates.com]

- 27. Domperidone Impurities | SynZeal [synzeal.com]

- 28. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Discovery and Characterization of Domperidone Impurity D: A Technical Guide for Pharmaceutical Scientists

An In-depth Exploration of a Key Process-Related Impurity

Introduction: The Imperative of Purity in Domperidone Manufacturing

Domperidone, a widely used prokinetic and antiemetic agent, functions as a peripheral dopamine D2-receptor antagonist.[1] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical manufacturing, the identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and consistency of the final drug product. Process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), are of particular concern as they can be structurally similar to the API and may possess undesirable pharmacological or toxicological properties. This guide provides a comprehensive technical overview of the discovery, formation, and analytical characterization of a critical process-related impurity of Domperidone, designated as Domperidone Impurity D in the European Pharmacopoeia (EP).[2]

The Genesis of Domperidone Impurity D: An Inevitable Consequence of Synthesis

The discovery of Domperidone Impurity D is a direct outcome of the synthetic route employed for the production of Domperidone. It is not a degradation product but rather a process-related impurity that arises from a side reaction during the coupling of key intermediates.[3] The formation of this impurity is a classic example of over-alkylation, a common challenge in multi-step organic synthesis.

The synthesis of Domperidone typically involves the coupling of two primary intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.[4][5] During this crucial step, the desired reaction is the formation of a single bond between the propyl chain of the first intermediate and the piperidine nitrogen of the second. However, under certain reaction conditions, a secondary reaction can occur where a second molecule of the benzimidazolone-containing intermediate reacts with the newly formed Domperidone molecule, leading to the formation of Impurity D.

Elevated temperatures and extended reaction times are known to promote this over-alkylation, highlighting the critical need for strict process control during manufacturing to minimize its formation.[3]

Visualizing the Synthetic Pathway and Formation of Impurity D

Caption: Synthetic pathway of Domperidone and the formation of Impurity D.

Analytical Workflow for the Identification and Characterization of Domperidone Impurity D

A robust analytical workflow is paramount for the detection, isolation, and structural elucidation of process-related impurities. The following sections detail the methodologies employed for Domperidone Impurity D.

High-Resolution Separation: The Role of Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of pharmaceutical impurities due to its high resolution, speed, and sensitivity.[6][7] A validated UPLC method is essential for the accurate quantification of Domperidone Impurity D and other related substances.

This protocol is adapted from the method developed by Whelan, L., et al. (2015).[6]

-

Instrumentation: An Acquity UPLC system equipped with a photodiode array (PDA) detector is recommended.

-

Chromatographic Column: A Hypersil Zorbax eXtra Densely Bonded C18 column (30 mm x 4.6 mm, 1.8 µm) provides excellent separation efficiency.[6]

-

Mobile Phase:

-

Solvent A: 0.06 M ammonium acetate in water.

-

Solvent B: Methanol.

-

-

Gradient Program:

Time (min) % Solvent B 0 30 5 70 6 30 | 7.5 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 3 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

This method has been shown to effectively separate Domperidone from its known process-related impurities, including Impurity D.[6]

Isolation for Structural Confirmation: The Necessity of Preparative Chromatography

To definitively confirm the structure of an impurity and to qualify it as a reference standard, it must be isolated in a pure form. Preparative High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. While a specific preparative method for Domperidone Impurity D is not detailed in the reviewed literature, a general approach can be outlined:

-

Method Development: The analytical UPLC method is scaled up to a preparative HPLC system. This involves selecting a larger particle size column of the same stationary phase and optimizing the flow rate and gradient for larger sample loads.

-

Fraction Collection: The eluent corresponding to the peak of Impurity D is collected.

-

Purity Analysis: The collected fractions are analyzed using the analytical UPLC method to confirm their purity.

-

Solvent Evaporation: The pure fractions are combined, and the solvent is removed, typically under reduced pressure, to yield the isolated impurity.

Unambiguous Structural Elucidation: The Power of Mass Spectrometry and Nuclear Magnetic Resonance

Once isolated, the structure of Domperidone Impurity D is elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity.

-

Molecular Weight: The molecular formula of Domperidone Impurity D is C₃₂H₃₄ClN₇O₃, with a molecular weight of 600.1 g/mol .[8] High-resolution mass spectrometry would confirm this with high accuracy.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of the benzimidazolone moieties and cleavages along the propyl chains, providing further structural confirmation.[3]

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous structural assignment.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzimidazolone rings, the protons of the piperidine ring, and the methylene protons of the two propyl chains.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the benzimidazolone rings, the aromatic carbons, and the aliphatic carbons of the piperidine and propyl groups.[3]

-

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between different parts of the molecule, confirming the precise location of the additional benzimidazolone-propyl group.

Visualizing the Analytical Workflow

Sources

- 1. Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Domperidone EP Impurity D | 1614255-34-3 | SynZeal [synzeal.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The methodology for preparing domperidone: strategies, routes and reaction processes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The ultra-performance liquid chromatography determination of domperidone and its process-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DoMperidone EP IMpurity D | C32H34ClN7O3 | CID 71316188 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Purity Analysis: A UPLC-Based Approach for the Separation of Domperidone and Its Impurities

By: A Senior Application Scientist

Abstract

This application note presents a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Domperidone and its European Pharmacopoeia (EP) specified impurities. By leveraging the principles of Analytical Quality by Design (AQbD), this guide provides a comprehensive protocol for researchers, scientists, and drug development professionals. The methodology detailed herein not only ensures baseline separation of all critical impurities but also offers a significant reduction in analysis time and solvent consumption compared to traditional HPLC methods. This document delves into the causality behind the experimental choices, providing a self-validating system for trustworthy and reproducible results, all grounded in authoritative scientific literature and regulatory guidelines.

Introduction: The Imperative of Impurity Profiling in Domperidone

Domperidone, a widely used prokinetic and antiemetic agent, functions as a peripheral dopamine D2 receptor antagonist.[1] Its therapeutic efficacy and safety are intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality and safety of Domperidone drug substances and products.